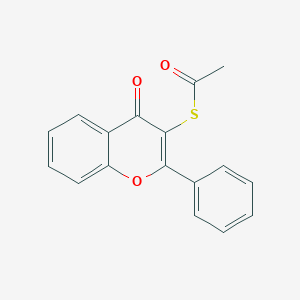
S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate: is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate typically involves multiple steps, starting from readily available precursors One common synthetic route involves the condensation of 2-hydroxyacetophenone with benzaldehyde to form the intermediate chalcone This intermediate is then cyclized using a base to form the benzopyran core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation and oxidative stress.
類似化合物との比較
Similar Compounds
Baicalin: A flavonoid with similar benzopyran structure, known for its anti-inflammatory and antioxidant properties.
Quercetin: Another flavonoid with a benzopyran core, widely studied for its health benefits.
Curcumin: A compound with a similar structure, known for its anti-inflammatory and anticancer properties.
Uniqueness
S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate stands out due to its unique ethanethioate group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research.
特性
CAS番号 |
94953-69-2 |
|---|---|
分子式 |
C17H12O3S |
分子量 |
296.3 g/mol |
IUPAC名 |
S-(4-oxo-2-phenylchromen-3-yl) ethanethioate |
InChI |
InChI=1S/C17H12O3S/c1-11(18)21-17-15(19)13-9-5-6-10-14(13)20-16(17)12-7-3-2-4-8-12/h2-10H,1H3 |
InChIキー |
PTVCQAHXFYJPBD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















